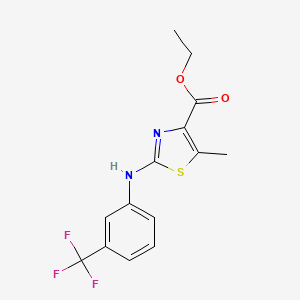

5-Methyl-2-(3-trifluoromethylphenylamino)-thiazole-4-carboxylic acid ethyl ester

CAS No.: 2197056-44-1

Cat. No.: VC2784534

Molecular Formula: C14H13F3N2O2S

Molecular Weight: 330.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2197056-44-1 |

|---|---|

| Molecular Formula | C14H13F3N2O2S |

| Molecular Weight | 330.33 g/mol |

| IUPAC Name | ethyl 5-methyl-2-[3-(trifluoromethyl)anilino]-1,3-thiazole-4-carboxylate |

| Standard InChI | InChI=1S/C14H13F3N2O2S/c1-3-21-12(20)11-8(2)22-13(19-11)18-10-6-4-5-9(7-10)14(15,16)17/h4-7H,3H2,1-2H3,(H,18,19) |

| Standard InChI Key | BEQFADCPYILMJK-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=C(SC(=N1)NC2=CC=CC(=C2)C(F)(F)F)C |

| Canonical SMILES | CCOC(=O)C1=C(SC(=N1)NC2=CC=CC(=C2)C(F)(F)F)C |

Introduction

5-Methyl-2-(3-trifluoromethylphenylamino)-thiazole-4-carboxylic acid ethyl ester is a synthetic organic compound belonging to the thiazole derivative family. It features a five-membered ring structure containing sulfur and nitrogen, with a trifluoromethyl group attached to the phenyl ring, enhancing its chemical stability and biological activity. This compound is particularly valuable in medicinal chemistry and agrochemical development due to its unique structural features.

Synthesis

The synthesis of 5-Methyl-2-(3-trifluoromethylphenylamino)-thiazole-4-carboxylic acid ethyl ester typically involves a multi-step process. The parent compound, 5-Methyl-2-(3-trifluoromethylphenylamino)-thiazole-4-carboxylic acid, is synthesized through a coupling reaction between 3-trifluoromethylaniline and thiazole-4-carboxylic acid, facilitated by coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and bases such as triethylamine. The conversion to the ethyl ester involves esterification reactions, often using ethanol in the presence of a catalyst.

Chemical Reactions

This compound can undergo various chemical reactions, including:

-

Hydrolysis: The ethyl ester can be hydrolyzed back to the carboxylic acid form.

-

Substitution: The compound can participate in substitution reactions to modify its functional groups.

-

Reduction/Oxidation: Though less common for esters, the thiazole ring can undergo reduction or oxidation under specific conditions.

Biological and Industrial Applications

5-Methyl-2-(3-trifluoromethylphenylamino)-thiazole-4-carboxylic acid ethyl ester is of interest in medicinal chemistry due to its potential biological activities, such as antimicrobial and anticancer effects. The trifluoromethyl group enhances its lipophilicity, facilitating interaction with biological targets. In industry, it serves as a building block for synthesizing more complex molecules and finds utility in developing agrochemicals.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume